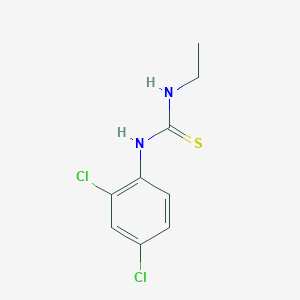

N-(2,4-dichlorophenyl)-N'-ethylthiourea

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2S/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMDWKCHZSVEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

DCTU serves as an essential reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly useful for the synthesis of thiourea derivatives and other complex organic molecules. The compound's ability to form stable intermediates makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties

Research indicates that DCTU exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, DCTU has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy in inhibiting bacterial proliferation.

Anticancer Activity

Emerging research suggests that DCTU may possess anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cell lines. The mechanism involves the modulation of cellular signaling pathways that regulate cell survival and death, highlighting its potential as a therapeutic agent in cancer treatment.

Medical Research

Therapeutic Potential

Ongoing studies are evaluating the therapeutic potential of DCTU in treating various diseases. Its interactions with specific molecular targets suggest a role in modulating enzyme activities related to disease progression. For example, DCTU has been explored for its potential to inhibit certain enzymes involved in cancer metabolism, thereby slowing tumor growth.

Industrial Applications

Specialty Chemicals Production

In industrial settings, DCTU is employed as an intermediate in the synthesis of specialty chemicals. Its unique reactivity allows for the production of compounds with specific properties tailored for applications in agriculture and pharmaceuticals. The compound's utility in large-scale synthesis processes highlights its importance in the chemical manufacturing industry.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Crystallographic Comparisons

N-(Biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea ()

- Structural Features : The biphenyl-4-carbonyl group introduces planarity, with a dihedral angle of 36.84° between biphenyl rings, larger than in its analog (20.71°). This impacts molecular packing and solubility .

- Hydrogen Bonding : Stabilized by intramolecular N–H···O and N–H···N bonds and intermolecular N–H···S bonds, forming centrosymmetric dimers. Comparable thioureas lacking such interactions exhibit lower thermal stability .

N-(4-Chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea ()

- Planarity : The carbonylthiourea fragment and benzene ring are planar (max deviation: 0.024 Å), similar to N-(2,4-dichlorophenyl)-N'-ethylthiourea. Methoxy groups at the 2- and 5-positions increase steric hindrance, reducing reactivity compared to dichlorophenyl derivatives .

N-(4-Acetylphenyl)-N'-(3,4-dichlorobenzoyl)thiourea ()

- Molecular Weight: 367.25 g/mol vs. ~257 g/mol for this compound.

Substituent Effects on Bioactivity

2,4-Difluorophenyl Thiourea ()

- Electron-Withdrawing Effects : Fluorine atoms increase electronegativity but reduce steric bulk compared to chlorine. This may lower antifungal efficacy but improve solubility in polar solvents .

- Anticonvulsant Activity : Thioureas with fluorophenyl groups (e.g., 2,4-difluorophenyl) show moderate activity, while dichlorophenyl analogs (e.g., this compound) are hypothesized to have enhanced potency due to stronger electron withdrawal .

N-(4-Hydroxyphenyl)thiourea ()

- Hydrogen Bonding : The hydroxyl group facilitates stronger intermolecular interactions, improving crystallinity but reducing bioavailability. Chlorine substituents, in contrast, prioritize lipophilicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-N'-ethylthiourea, and what factors influence reaction yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2,4-dichlorophenyl isothiocyanate and ethylamine in anhydrous acetone or dichloromethane. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect yields. For example, using a 1:1 molar ratio of isothiocyanate to amine at 0–5°C minimizes side reactions like oligomerization . Purification via recrystallization from methanol-dichloromethane (1:10 v/v) yields high-purity crystals (>90%) .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical techniques :

- X-ray crystallography : Reveals bond lengths (e.g., C=S: ~1.68 Å, C–N: ~1.34 Å) and intramolecular hydrogen bonds (N–H⋯S) stabilizing the thiourea core .

- Spectroscopy : FT-IR confirms thiourea ν(C=S) absorption at ~1250 cm⁻¹. ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–3.5 ppm) .

Q. What are the common chemical transformations of the thiourea moiety in this compound?

- Reactivity : The thiourea group undergoes alkylation, oxidation, and cyclization. For example:

- Alkylation with methyl iodide forms S-methyl derivatives.

- Oxidation with H₂O₂ yields urea analogs, altering bioactivity .

- Cyclization with α-haloketones produces thiazole derivatives, useful in heterocyclic chemistry .

Advanced Research Questions

Q. How does the substitution pattern on the dichlorophenyl ring influence biological activity?

- Structure-activity relationship (SAR) : Comparative studies of analogs (e.g., 2,4-dichloro vs. 3,4-dichloro substitution) show that electron-withdrawing groups enhance interactions with biological targets like enzymes or DNA. For example, 2,4-dichloro derivatives exhibit stronger antifungal activity (IC₅₀: 12 µM against Pyricularia oryzae) due to improved membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Case study : Discrepancies in antioxidant activity (e.g., DPPH assay vs. FRAP assay) may arise from solvent polarity or radical scavenging mechanisms. A systematic approach includes:

- Standardized protocols : Fixed concentrations (e.g., 0.1–1 mM) in DMSO/PBS.

- Control experiments : Ascorbic acid as a positive control to normalize inter-lab variability .

Q. How can crystallographic data inform the design of derivatives with improved stability?

- Crystal packing analysis : Intermolecular N–H⋯S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between aromatic rings) enhance thermal stability (decomposition >200°C). Modifying the ethyl group to bulkier substituents (e.g., isopropyl) disrupts packing, reducing melting points but increasing solubility .

Q. What methodologies quantify protein-ligand interactions for this compound in pharmacological studies?

- Biophysical assays :

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to targets like acetylcholinesterase.

- Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for enthalpy-driven interactions .

Critical Analysis of Evidence

- Contradictions : and report conflicting bioactivity trends for chlorine substitution patterns. This may reflect differences in assay conditions (e.g., fungal strain variability).

- Gaps : Limited data exist on metabolic stability or in vivo toxicity. Future studies should integrate HPLC-MS pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.